3-Bromo-8-methoxyquinolin-2-amine
Description
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-bromo-8-methoxyquinolin-2-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-5-7(11)10(12)13-9(6)8/h2-5H,1H3,(H2,12,13) |
InChI Key |
MVMOGLCQWJSIRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=C(N=C21)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 8 Methoxyquinolin 2 Amine and Cognate Structural Analogs
Direct Synthetic Routes to the Core 3-Bromo-8-methoxyquinolin-2-amine Structure
The construction of the this compound core involves a multistep process that requires careful consideration of the order of bond formations and functional group introductions. Synthetic strategies can be broadly categorized by the approach taken to assemble the quinoline (B57606) ring system and subsequently install the desired substituents.
Strategies Employing Pre-functionalized Anilines for Quinoline Ring Formation
A common and effective strategy for the synthesis of substituted quinolines involves the use of appropriately pre-functionalized anilines as starting materials. This approach allows for the introduction of desired substituents on the benzene (B151609) ring portion of the quinoline system from the outset. For the synthesis of derivatives with substitution patterns analogous to this compound, one could envision utilizing a precursor such as 2-bromo-5-methoxyaniline (B1269708). This aniline (B41778) derivative would already contain the desired methoxy (B1213986) group at the position that will become C-8 and a bromine atom that could potentially be transformed or direct subsequent reactions.
The general principle of this approach is to react the pre-functionalized aniline with a suitable three-carbon component to construct the pyridine (B92270) ring of the quinoline system. The choice of the cyclization partner and reaction conditions is crucial for achieving the desired regioselectivity and yield. While the direct use of 2-bromo-5-methoxyaniline to form an 8-bromo-5-methoxyquinoline (B1373161) derivative is a logical synthetic design, the specific reaction pathways and their efficiencies would need to be empirically determined. The Gould-Jacobs reaction, for instance, is a powerful method that utilizes anilines and their derivatives to form 4-hydroxyquinolines, which can then be further functionalized. wikipedia.orgiipseries.org
Established Cyclization Reactions for Quinoline Skeleton Construction
A variety of well-established named reactions are available for the construction of the fundamental quinoline scaffold. These reactions offer different pathways to the quinoline core and can accommodate a range of substituents on the starting materials.
Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgiipseries.org This intermediate can then be subjected to further transformations to introduce the desired substituents. The reaction is known to be sensitive to both steric and electronic factors, which can influence the regioselectivity of the cyclization with asymmetrically substituted anilines. mdpi.com High temperatures, often exceeding 250°C, are typically required for the cyclization step. mdpi.com
Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgjk-sci.comresearchgate.net This reaction can be catalyzed by either acids or bases and is a direct method for forming substituted quinolines. alfa-chemistry.comorganicreactions.org The choice of catalyst and reaction conditions can be optimized to improve yields and avoid side reactions. alfa-chemistry.com
Pfitzinger Reaction: In the Pfitzinger reaction, isatin (B1672199) is reacted with a carbonyl compound in the presence of a strong base to produce quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netijsr.net This method is particularly useful for accessing quinolines with a carboxylic acid group at the C-4 position, which can be a handle for further synthetic modifications. researchgate.net
Skraup and Doebner-von Miller Reactions: The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. jptcp.compharmaguideline.com A related reaction, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds in place of glycerol, allowing for the synthesis of substituted quinolines. jptcp.comwikipedia.orgnih.gov The mechanism of these reactions is complex and has been the subject of debate. wikipedia.orgnih.gov
Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.orgsynarchive.com Depending on the reaction conditions, either 4-hydroxyquinolines or 2-hydroxyquinolines can be obtained. wikipedia.orgquimicaorganica.org The reaction is often carried out at high temperatures in high-boiling point solvents. nih.gov
The following table summarizes these established cyclization reactions for quinoline synthesis:
| Reaction Name | Starting Materials | Key Product Feature |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxy-3-carboalkoxyquinoline |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Substituted quinoline |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Quinoline |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted quinoline |
| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline (B1666331) or 2-Hydroxyquinoline |
Amination Reactions at the C-2 Position of the Quinoline Ring
Once the quinoline scaffold is in place, the introduction of the amine group at the C-2 position is a critical step. This can be achieved through several methodologies, including nucleophilic aromatic substitution and metal-free approaches.
Nucleophilic substitution reactions at the C-2 position of the quinoline ring are facilitated by the electron-withdrawing nature of the nitrogen atom in the heterocycle. youtube.com A common strategy involves the use of a good leaving group at the C-2 position, which can be displaced by an amine nucleophile. The Chichibabin amination reaction, which uses sodium amide in liquid ammonia (B1221849), is a classic method for introducing an amino group at the C-2 position of pyridines and can be applied to quinolines. researchgate.net
More contemporary methods for C-2 amination are also being developed. Metal-free approaches for the C-2 functionalization of quinoline N-oxides have been reported, providing a highly selective route to 2-substituted quinolines, including aminated derivatives. rsc.orgresearchgate.net These methods often proceed under mild conditions and offer a high degree of functional group tolerance. Vicarious nucleophilic substitution (VNS) of hydrogen is another powerful tool for the amination of electron-deficient aromatic rings, such as nitroquinolines, and can be used to introduce amino groups at specific positions. nih.gov
Regioselective Bromination Strategies for Quinoline Scaffolds
The introduction of a bromine atom at a specific position on the quinoline ring is a key challenge in the synthesis of this compound. The electronic properties of the quinoline ring, with its electron-rich benzene portion and electron-deficient pyridine portion, can lead to a mixture of products upon electrophilic substitution. Therefore, regioselective bromination strategies are essential.
Methodologies for Bromine Introduction at the C-3 Position
Direct bromination of the quinoline ring often leads to substitution on the benzene ring. However, methods for the specific introduction of a halogen at the C-3 position have been developed. One such method involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this approach, the alkyne moiety is positioned to cyclize onto the aniline ring, and in the presence of an electrophilic bromine source, such as Br2, a 3-bromoquinoline (B21735) is formed. nih.gov This method provides a direct route to 3-halogenated quinolines under mild conditions. nih.gov
The reactivity of quinolin-4(1H)-ones in bromination reactions has also been studied, and the position of bromination can be influenced by the substituents present on the ring. nuph.edu.ua While this may not directly lead to 3-bromo-2-aminoquinolines, it highlights the potential for directing bromination through careful choice of the quinoline precursor.
Site-Specific Bromination Approaches at Other Quinoline Positions
While the focus is on C-3 bromination, understanding the regioselectivity of bromination at other positions is also important for developing a comprehensive synthetic strategy. The electronic nature of the quinoline ring and the presence of directing groups can be exploited to achieve site-specific bromination.
For example, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been reported as an efficient and practical method. doaj.orgbeilstein-journals.orgslq.qld.gov.au This reaction proceeds with high site selectivity and can tolerate a broad range of substrates. doaj.orgbeilstein-journals.org This methodology has been extended to the synthesis of both C5-monobrominated and C5,C7-dibrominated 8-aminoquinoline amides using HBr and DMSO. nih.gov
Electrophilic bromination protocols are the most common methods for introducing bromine onto aromatic rings. The outcome of these reactions with quinoline and its derivatives is highly dependent on the reaction conditions and the substituents already present on the ring. For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize for the formation of specific mono- and di-bromo derivatives. researchgate.net The presence of activating groups, such as hydroxyl or amino groups, can direct bromination to specific positions on the benzene ring. Conversely, the presence of deactivating groups, such as a nitro group, can direct substitution to other positions. nih.gov
The following table provides a summary of regioselective bromination strategies for quinoline scaffolds:
| Position | Methodology | Key Features |
| C-3 | Electrophilic cyclization of N-(2-alkynyl)anilines | Direct introduction of bromine at C-3 under mild conditions. |
| C-5 | Copper-promoted bromination of 8-aminoquinoline amides | High site selectivity for the C-5 position. |
| C-5, C-7 | Copper-promoted dibromination of 8-aminoquinoline amides | Selective formation of dibrominated products. |
| Various | Electrophilic bromination | Outcome is dependent on substituents and reaction conditions. |
Introduction of the Methoxy Group at the C-8 Position
A key structural feature of the target compound is the methoxy group at the 8-position of the quinoline ring. This can be achieved through two primary strategies: direct O-methylation of a pre-existing 8-hydroxyquinoline (B1678124) precursor or by incorporating the methoxy group from the outset through the use of pre-functionalized building blocks.
The conversion of an 8-hydroxyquinoline to an 8-methoxyquinoline (B1362559) is a common and effective strategy. This transformation is typically achieved via a nucleophilic substitution reaction, most notably the Williamson ether synthesis. In this reaction, the hydroxyl group of 8-hydroxyquinoline is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks a methylating agent.
Common methylating agents for this purpose include dimethyl sulfate, methyl iodide, and dimethyl carbonate. The choice of reagent and reaction conditions can influence the efficiency and yield of the O-methylation.
Dimethyl Sulfate ((CH₃)₂SO₄): This is a potent and widely used methylating agent. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. While highly effective, dimethyl sulfate is also toxic and requires careful handling.
Methyl Iodide (CH₃I): Another effective methylating agent, methyl iodide is often used in conjunction with a base like potassium carbonate in a polar aprotic solvent such as acetone or dimethylformamide (DMF). The reaction generally proceeds under milder conditions compared to dimethyl sulfate.
Dimethyl Carbonate ((CH₃)₂CO₃): Considered a greener and less toxic alternative to dimethyl sulfate and methyl iodide, dimethyl carbonate can also be used for O-methylation. This reaction often requires higher temperatures and the presence of a suitable catalyst or base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to proceed efficiently.
The selection of the appropriate base and solvent system is crucial for optimizing the reaction conditions and maximizing the yield of the desired 8-methoxyquinoline. Phase transfer catalysis can also be employed to facilitate the reaction between the aqueous phenoxide and the organic methylating agent.
| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dimethyl Sulfate | NaOH | Water/Organic | 50-100 | 1-8 | 50-95 |
| Methyl Iodide | K₂CO₃ | Acetone/DMF | 50-100 | 1-8 | 50-95 |
| Dimethyl Carbonate | DBU | Neat | 90-150 | 12-72 | High |
Skraup Synthesis: This reaction involves the synthesis of quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. By employing a 2-methoxyaniline derivative as the starting material, the methoxy group can be directly incorporated at the 8-position of the resulting quinoline ring. However, the harsh, acidic conditions of the Skraup reaction can limit its compatibility with sensitive functional groups.
Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. The use of a 2-methoxyaniline in this reaction will similarly lead to the formation of an 8-methoxyquinoline derivative. The regioselectivity of the cyclization can be influenced by the substituents on both the aniline and the unsaturated carbonyl compound.
Combes Quinoline Synthesis: In the Combes synthesis, anilines are condensed with β-diketones. The use of methoxy-substituted anilines has been shown to influence the regioselectivity of the cyclization, leading to the formation of specific 2,4-substituted 8-methoxyquinolines.
Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Utilizing a 2-amino-3-methoxybenzaldehyde or a related ketone as a pre-functionalized building block allows for the direct construction of the 8-methoxyquinoline scaffold. This method offers good control over the substitution pattern of the resulting quinoline.
The choice of the specific named reaction depends on the desired substitution pattern of the final quinoline product and the availability of the starting materials.
| Named Reaction | Pre-functionalized Building Block | Key Reactants | General Outcome |
| Skraup Synthesis | 2-Methoxyaniline | Glycerol, H₂SO₄, Oxidizing agent | 8-Methoxyquinoline |
| Doebner-von Miller | 2-Methoxyaniline | α,β-Unsaturated carbonyl | Substituted 8-methoxyquinoline |
| Combes Synthesis | 2-Methoxyaniline | β-Diketone | 2,4-Disubstituted 8-methoxyquinoline |
| Friedländer Synthesis | 2-Amino-3-methoxybenzaldehyde | Compound with α-methylene group | Substituted 8-methoxyquinoline |
Application of Multi-component Reactions (MCRs) for Diversified Quinoline Scaffold Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis for the rapid and efficient construction of complex molecules from three or more starting materials in a single synthetic operation. acs.orgwikipedia.org MCRs offer significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. wikipedia.org Several MCRs have been successfully employed for the synthesis of a wide range of substituted quinoline derivatives. rsc.org
Povarov Reaction: This is a well-known MCR that typically involves the reaction of an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. The versatility of the Povarov reaction allows for the incorporation of a wide variety of substituents on all three components, making it a valuable tool for generating libraries of quinoline analogs. ehu.es
Gewald Reaction: While primarily known for the synthesis of thiophenes, variations of the Gewald reaction have been adapted for the synthesis of other heterocyclic systems, including quinolines.
Ugi Reaction: The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While not a direct method for quinoline synthesis, the products of the Ugi reaction can serve as versatile intermediates that can be further cyclized to form various heterocyclic structures, including quinoline derivatives. The Ugi reaction is known for its high tolerance of a wide range of functional groups. researchgate.net
The application of MCRs provides a highly efficient pathway to a diverse array of quinoline scaffolds, which can then be further functionalized to access specific target molecules like this compound and its analogs.
Considerations of Functional Group Compatibility and Selectivity in Synthetic Pathways
The synthesis of a multi-substituted quinoline such as this compound requires careful consideration of functional group compatibility and selectivity at each step of the synthetic sequence. The presence of multiple reactive sites on the quinoline nucleus and its precursors necessitates the use of regioselective and chemoselective reactions.
Regioselectivity: The position of electrophilic substitution on the quinoline ring is highly dependent on the reaction conditions and the directing effects of existing substituents. For instance, in the Skraup-Doebner-Von Miller synthesis, the regiochemistry of the cyclization can be influenced by the nature of the substituents on the aniline precursor. acs.org Similarly, in the Friedländer synthesis, the use of unsymmetrical ketones can lead to the formation of regioisomeric products, and strategies to control this selectivity are crucial. alfa-chemistry.com The methoxy group at the C-8 position in 8-methoxyquinoline, being an electron-donating group, will direct incoming electrophiles primarily to the ortho and para positions (C-7 and C-5, respectively) of the benzene ring.
Chemoselectivity: When multiple functional groups are present in a molecule, it is essential to employ reagents and reaction conditions that selectively transform one functional group while leaving others intact. For example, during the synthesis of the target compound, the introduction of the bromine atom at the C-3 position must be achieved without affecting the methoxy or amino groups. This often requires the use of specific brominating agents and carefully controlled reaction conditions. Similarly, when performing reactions on other parts of the molecule, protecting groups may be necessary to temporarily mask the reactivity of the amino or other sensitive functional groups.
The successful synthesis of complex quinoline derivatives hinges on a thorough understanding of these principles of selectivity and the judicious choice of synthetic strategies and reaction conditions to achieve the desired molecular architecture.
Chemical Transformations and Reactivity Profiles of 3 Bromo 8 Methoxyquinolin 2 Amine Derivatives
Reactions Involving the Bromine Moiety
The bromine atom at the C-3 position of the quinoline (B57606) ring is a key site for introducing molecular diversity, primarily through cross-coupling reactions and nucleophilic aromatic substitutions.
Cross-Coupling Reactions:
The bromine substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the C-3 position. The general scheme for a Suzuki coupling reaction involving a bromo-quinoline derivative is depicted below:
Reaction Scheme:
R-Br + Ar-B(OH)₂ → R-Ar + B(OH)₂Br
(where R is the quinoline scaffold and Ar is an aryl group)
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the quinoline ring, enhanced by the presence of the nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) reactions at the bromine-bearing carbon. youtube.comyoutube.com In these reactions, a nucleophile displaces the bromide ion. The reactivity in SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield not only the expected substitution product but also a product of nitro-group migration, highlighting the complex reactivity patterns that can emerge in such systems. clockss.orgresearchgate.net While the specific reactivity of 3-bromo-8-methoxyquinolin-2-amine in SNAr reactions is not extensively detailed in the provided results, the general principles of SNAr on halo-pyridines and related heterocycles are well-established. youtube.comnih.gov
Reactivity of the Amino Group at the C-2 Position
The amino group at the C-2 position is a versatile handle for a variety of chemical modifications, including acylation, alkylation, and the formation of Schiff bases. These transformations are crucial for building more complex molecular architectures and for conjugation strategies.
Acylation and Alkylation:
The primary amine at C-2 can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides can introduce alkyl substituents on the amino group. These reactions are fundamental for modifying the electronic and steric properties of the quinoline scaffold.
Schiff Base Formation:
The condensation of the C-2 amino group with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. nih.govresearchgate.net This reaction is often reversible and can be used to introduce a wide range of substituents. Schiff bases derived from aminoquinolines have been investigated for their biological activities and as ligands in coordination chemistry. nih.govnih.govneliti.com For example, Schiff bases have been synthesized from 8-aminoquinoline (B160924) and various aldehydes, and their coordination with metal ions has been studied. nih.gov
Conjugation Strategies:
The reactivity of the amino group allows for its use as a point of attachment in conjugation strategies. This is particularly relevant in the development of bioconjugates, where the quinoline moiety can be linked to other molecules of interest, such as peptides or drugs.
Chemical Transformations Associated with the Methoxy (B1213986) Group at the C-8 Position
The methoxy group at the C-8 position offers further opportunities for functionalization, primarily through demethylation to the corresponding phenol (B47542), which can then be subjected to further reactions.
Demethylation:
The cleavage of the methyl ether to yield the free hydroxyl group is a common transformation. This can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃). The resulting 8-hydroxyquinoline (B1678124) derivative can then serve as a precursor for further functionalization, such as O-alkylation or esterification.
Further Functionalization:
Once the hydroxyl group is unmasked, it can be used as a handle for introducing a variety of functional groups, expanding the chemical space accessible from the parent this compound scaffold.
C-H Activation and Site-Specific Functionalization Strategies on the Quinoline Ring System
Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled the direct functionalization of the quinoline ring system at positions that are otherwise difficult to access. scilit.comacs.orgrsc.orgnih.gov
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides:
A significant advancement in quinoline functionalization is the development of palladium-catalyzed C-H arylation reactions. nih.govutrgv.eduacs.orgacs.org While many palladium-catalyzed C-H functionalizations of quinoline N-oxides are selective for the C-2 position, methods have been developed for highly selective C-8 arylation. nih.govutrgv.eduacs.orgacs.orgscilit.com This site-selectivity is influenced by electronic and steric factors, as well as the choice of ligands and solvents. nih.govacs.org The ability to selectively functionalize the C-8 position is a powerful tool for the synthesis of novel quinoline derivatives. nih.govutrgv.eduacs.orgacs.org
Other C-H Functionalization Strategies:
Besides palladium catalysis, other transition metals like rhodium and cobalt have also been employed for the site-selective C-H functionalization of quinolines. scilit.comacs.org These methods allow for the introduction of various functional groups, including alkyl and aryl groups, at different positions on the quinoline ring, depending on the catalyst and directing groups used. rsc.orgacs.org
Intramolecular Cyclization Reactions and Annulation Strategies Leading to Fused Heterocyclic Systems
The strategic placement of functional groups on the this compound scaffold can set the stage for intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic systems. nih.govpleiades.onlinenih.gov
Annulation Strategies:
Annulation strategies involve the construction of a new ring fused to the existing quinoline core. mdpi.comorganic-chemistry.orgnih.govmit.eduresearchgate.net These strategies can be broadly categorized based on the number of atoms contributed by each reactant to the new ring. For instance, [4+2] annulation reactions are commonly used to construct six-membered rings. Cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes, facilitated by an 8-aminoquinoline directing group, has been reported for the synthesis of γ-carbolinones. acs.org
The development of novel annulation strategies continues to be an active area of research, providing access to a wide array of polycyclic nitrogen heterocycles with potential applications in materials science and medicinal chemistry. mdpi.commit.edu
Spectroscopic Characterization and Structural Elucidation of 3 Bromo 8 Methoxyquinolin 2 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For quinoline (B57606) derivatives, NMR is instrumental in assigning the positions of substituents on the bicyclic ring system. researchgate.net
Proton NMR (¹H NMR) for Chemical Shift Analysis and Determination of Spin-Spin Coupling Constants
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while spin-spin coupling constants (J) reveal information about the connectivity of neighboring protons.
In the case of 3-Bromo-8-methoxyquinolin-2-amine, the aromatic protons on the quinoline ring would exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the benzene (B151609) ring (positions 5, 6, and 7) would show a distinct set of signals influenced by the methoxy (B1213986) group at position 8. The proton at position 4 on the pyridine (B92270) ring would likely appear as a singlet due to the absence of adjacent protons. The amine protons at position 2 would typically present as a broad singlet, and the methoxy protons at position 8 would be a sharp singlet at a characteristic upfield region.
Analysis of related compounds provides insight into expected values. For example, in 3-bromoquinoline (B21735), the proton at C4 appears as a distinct signal. chemicalbook.com In 8-methoxyquinoline (B1362559) N-oxide, the methoxy protons appear as a singlet around 4.00 ppm. rsc.org The concentration of the sample can also influence the chemical shifts of quinoline derivatives due to intermolecular interactions. uncw.edu
Table 1: Representative ¹H NMR Data for Substituted Quinolines
| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 8-Methoxyquinoline N-oxide rsc.org | H2 | 8.39 (dd) | J = 6.1, 1.0 |
| H4 | 7.17 (dd) | J = 8.4, 6.1 | |
| H5 | 7.35 (dd) | J = 8.2, 1.0 | |
| H6 | 7.56-7.62 (m) | ||
| H7 | 7.43-7.47 (m) | ||
| OCH₃ | 4.00 (s) | ||
| 3-Bromoquinoline N-oxide rsc.org | H2, H8 | 8.53 (dd) | J = 8.0, 5.2 |
| H4 | 7.79 (s) | ||
| H5, H6, H7 | 7.53-7.73 (m) |
Note: This table presents data for related compounds to illustrate typical chemical shifts and coupling constants. The exact values for this compound may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation and Chemical Shift Interpretation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.
For this compound, the ¹³C NMR spectrum would show distinct signals for each of the nine carbons in the quinoline ring system, plus the carbon of the methoxy group. The carbon attached to the bromine (C3) would be significantly influenced by the halogen's electron-withdrawing effect. Similarly, the carbons attached to the amine (C2) and methoxy (C8) groups would show characteristic shifts. The interpretation of these shifts is crucial for confirming the substitution pattern. For instance, studies on bromo-6-methoxy-8-aminoquinolines have demonstrated the effect of bromine substitution on the ¹³C NMR chemical shift patterns. nih.gov
Table 2: Representative ¹³C NMR Data for Substituted Quinolines
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 8-Methoxyquinoline N-oxide rsc.org | C2 | 138.0 |
| C3 | 121.2 | |
| C4 | 120.5 | |
| C4a | 134.2 | |
| C5 | 125.5 | |
| C6 | 128.6 | |
| C7 | 110.9 | |
| C8 | 153.6 | |
| C8a | 133.6 | |
| OCH₃ | 57.0 | |
| 3-Bromoquinoline N-oxide rsc.org | C2 | 140.2 |
| C3 | 114.1 | |
| C4 | 136.8 | |
| C4a | 127.1 | |
| C5 | 129.6 | |
| C6 | 130.3 | |
| C7 | 127.5 | |
| C8 | 129.9 | |
| C8a | 119.5 |
Note: This table presents data for related compounds to illustrate typical chemical shifts. The exact values for this compound may vary.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of complex molecules by revealing correlations between different nuclei. science.gov
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to establish the connectivity of the protons on the benzene and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC experiment on this compound would show a correlation between the methoxy protons and the C8 carbon.
The combined use of these 2D NMR techniques allows for a complete and confident assignment of all proton and carbon signals, thus fully elucidating the molecular structure. magritek.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₁₀H₉BrN₂O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. bldpharm.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M+ and M+2) with approximately equal intensity.
The fragmentation pattern in the mass spectrum provides valuable structural information. For amines, a common fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of quinoline derivatives, the fragmentation often involves the loss of small, stable molecules like HCN. rsc.org For ketamine analogues, which share some structural similarities, fragmentation can involve cleavage of the cyclohexanone (B45756) ring and subsequent loss of CO. mdpi.com The fragmentation of this compound would likely involve a combination of these pathways, including loss of the bromine atom, the methoxy group, and fragmentation of the quinoline ring system.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound. researchgate.net
For this compound, the IR and Raman spectra would show characteristic bands for the various functional groups:
N-H stretching : The amine group (-NH₂) would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H stretching : Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy group would be observed in the 2850-2960 cm⁻¹ region.
C=C and C=N stretching : The stretching vibrations of the aromatic quinoline ring would produce a series of bands in the 1400-1600 cm⁻¹ region. astrochem.org
C-O stretching : The C-O stretching of the methoxy group would likely appear in the 1000-1300 cm⁻¹ range.
C-Br stretching : The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the quinoline chromophore. Quinoline itself exhibits absorption bands corresponding to π-π* transitions. researchgate.net The presence of substituents like the bromo, methoxy, and amino groups would cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the intensity of the absorption bands. The amino and methoxy groups, being electron-donating, are likely to cause a red shift (bathochromic shift) of the absorption bands compared to unsubstituted quinoline. The analysis of the UV-Vis spectrum provides insight into the electronic structure and the extent of conjugation within the molecule. mdpi.com
X-Ray Diffraction (XRD) for Definitive Solid-State Structural Confirmation and Conformational Analysis
X-ray diffraction (XRD) stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, thereby offering a definitive confirmation of a molecule's constitution and its preferred conformation in the solid state. nobelprize.org For complex heterocyclic systems such as substituted quinolines, single-crystal XRD analysis is invaluable for resolving any structural ambiguities that might persist after spectroscopic analysis. nih.gov
The analysis of single crystals via XRD allows for the construction of a detailed model of the electron density within the crystal, from which the exact position of each atom can be determined. This confirms the atomic connectivity, establishing the identity of the compound as, for instance, this compound. Furthermore, it reveals the molecule's conformation, which is the specific spatial arrangement of its atoms. nobelprize.org In the context of quinoline derivatives, this includes determining the planarity of the bicyclic ring system and the orientation of its various substituents relative to the ring. nih.gov
While specific crystallographic data for this compound is not available in the surveyed literature, the examination of structurally related quinoline analogs demonstrates the power of the XRD technique for structural elucidation and conformational analysis.
For example, the crystal structure of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one was determined to belong to the monoclinic system. nih.gov In its crystal lattice, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming chains that are further stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent molecules. nih.gov The quinoline ring system itself is nearly planar. nih.gov
In another complex quinoline derivative, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate , XRD analysis revealed that the piperidine (B6355638) ring adopts a chair conformation and is rotated significantly with respect to the quinoline plane due to the steric bulk of the substituents. nih.gov This highlights how XRD can precisely define the spatial orientation of flexible parts of a molecule. nih.govnih.gov
The crystal structure of 3-bromo-5-cyano–N-(5-(cyanomethyl)quinolin-8-yl)pentanamide , a bromo-quinoline analog, was also solved using single-crystal XRD, providing definitive data on its molecular geometry and packing in the crystal. researchgate.net Such studies are crucial for understanding intermolecular interactions that dictate the crystal packing, such as hydrogen bonds and van der Waals forces. chemmethod.com
The data obtained from these analyses provide an unambiguous structural proof and a detailed insight into the conformational preferences of the molecules in the solid state.
Interactive Data Table: Crystallographic Data for Analogs of this compound
The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of related quinoline derivatives.
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
| 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one | C₁₂H₁₃NO₃ | Monoclinic | P2₁/c | a = 11.4824(4) Å, b = 6.9072(2) Å, c = 14.4978(5) Å, β = 113.1283(15)° | nih.gov |
| 3-bromo-5-cyano–N-(5-(cyanomethyl)quinolin-8-yl)pentanamide | C₁₉H₁₅BrN₄O | Monoclinic | C2/c | a = 29.1892(14) Å, b = 5.3374(2) Å, c = 23.7466(10) Å, β = 116.732(1)° | researchgate.net |
| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | C₂₄H₂₆N₂O₄S | Monoclinic | P2₁/n | Not explicitly stated in abstract | nih.gov |
Computational and Theoretical Investigations of 3 Bromo 8 Methoxyquinolin 2 Amine
Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure, Molecular Geometry, and Conformational Preferences
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For 3-Bromo-8-methoxyquinolin-2-amine, DFT calculations are instrumental in determining its optimized molecular geometry, conformational preferences, and electronic characteristics.
Typically, these calculations are performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). The resulting optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the quinoline (B57606) ring system is a key feature, while the orientation of the methoxy (B1213986) and amine substituents relative to the ring is also determined.
Conformational analysis, often conducted through potential energy surface (PES) scans, can identify the most stable conformers. For the methoxy group, rotation around the C-O bond can lead to different spatial arrangements, and DFT calculations can quantify the energy differences between these conformers.
Furthermore, DFT provides critical insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. The distribution of HOMO and LUMO densities across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively.
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-N(amine) | 1.35 |
| C3-Br | 1.90 |
| C8-O(methoxy) | 1.37 |
| O-C(methyl) | 1.43 |
| Bond Angles (°) ** | |
| N1-C2-C3 | 122.5 |
| C2-C3-C4 | 119.8 |
| C7-C8-O | 118.0 |
| Dihedral Angles (°) ** | |
| C7-C8-O-C(methyl) | 0.5 or 179.5 (depending on conformer) |
Molecular Docking Studies and Prediction of Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein or nucleic acid.
The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For this compound, the amine group and the nitrogen atom in the quinoline ring can act as hydrogen bond donors and acceptors, respectively. The methoxy group can also participate in hydrogen bonding. The aromatic quinoline core is capable of forming pi-stacking interactions with aromatic residues in a protein's active site.
While specific docking studies on this compound are not prevalent in the literature, studies on similar bromo- and methoxy-substituted heterocyclic compounds demonstrate the potential targets. nih.govnih.govjapsonline.com For instance, kinases, DNA gyrase, and cyclooxygenase enzymes are common targets for quinoline-based compounds. nih.govjapsonline.com A hypothetical docking study of this compound into the active site of a protein kinase could reveal critical interactions for inhibitory activity.
Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | GLU 12 | 2.8 |
| Hydrogen Bond | LEU 83 | 3.1 |
| Pi-Stacking | PHE 80 | 4.5 |
| Hydrophobic | VAL 23, ILE 35 | - |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. The fundamental principle is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity.
The development of a QSAR model for a series of compounds, including this compound, would involve several steps. First, a dataset of compounds with known activities is required. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to understand the influence of steric and electrostatic fields on the activity of quinoline derivatives. nih.gov
Mechanistic Studies of Chemical Reactions using Computational Chemistry
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, including the structures of reactants, transition states, and products.
For example, the synthesis of 3-bromoquinoline (B21735) derivatives can sometimes involve a bromine/lithium exchange reaction. semanticscholar.org A computational study of such a reaction with this compound could elucidate the structure of the key lithium intermediate and the transition state for the exchange. By calculating the activation energies, one can predict the feasibility of the reaction and understand the factors that influence the reaction rate.
Furthermore, computational methods can be used to study the regioselectivity and stereoselectivity of reactions. For electrophilic aromatic substitution reactions on the this compound scaffold, computational analysis of the electron density and the stability of possible intermediates can predict the most likely position of substitution.
Prediction of Quantum Chemical Descriptors and Molecular Reactivity Indices
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors are valuable for understanding and predicting the chemical behavior of compounds like this compound.
Key quantum chemical descriptors include:
Electronic Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a molecule and is related to its electronegativity.
Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting the reactivity of a compound in reactions involving charge transfer.
These descriptors can be calculated using the energies of the HOMO and LUMO obtained from DFT calculations. The analysis of these indices for this compound would provide a quantitative measure of its reactivity, allowing for comparisons with other molecules and predictions of its behavior in various chemical environments. For instance, the Molecular Electrostatic Potential (MEP) map can visually represent the electron-rich and electron-poor regions of the molecule, guiding the understanding of its intermolecular interactions. researchgate.net
Table 3: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
| Electronic Chemical Potential (μ) | -3.5 |
| Hardness (η) | 2.3 |
| Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 2.68 |
Structure Activity Relationship Sar Studies of 3 Bromo 8 Methoxyquinolin 2 Amine and Its Analogs
Impact of Bromine Substitution at C-3 on Structural and Electronic Properties, and Their Influence on Molecular Interactions
The introduction of a bromine atom at the C-3 position of the quinoline (B57606) nucleus significantly alters the molecule's structural and electronic landscape. Bromine is a large, electron-withdrawing halogen, which influences the molecule in several key ways.
Electronic Effects : The electronegativity of bromine reduces the electron density at the C-3 position. This electron-withdrawing effect can propagate through the quinoline ring system, influencing the reactivity of other positions. For instance, the dehydrogenation and 3-bromination of a tetrahydroquinoline precursor may proceed through a radical pathway, indicating the significant electronic influence of the bromine atom. rsc.org This alteration of the electronic distribution is crucial for the molecule's ability to interact with biological targets, such as the highly conserved amino acids in an enzyme's active site. nih.gov
Steric and Conformational Effects : The size of the bromine atom introduces steric bulk. This can influence the preferred conformation of the molecule and its derivatives, potentially locking it into a shape that is more or less favorable for binding to a biological partner.
Halogen Bonding : A key interaction that a C-3 bromine can participate in is halogen bonding. This is a non-covalent interaction where the electropositive region on the surface of the halogen (the σ-hole) can interact with a nucleophilic or electron-rich area, such as a carbonyl oxygen or a nitrogen atom on a biological macromolecule. This type of interaction can be highly directional and contribute significantly to the binding affinity and specificity of the compound for its target.
Synthetic Utility : From a synthetic standpoint, polybromoquinolines are valuable intermediates because the bromine atoms can exhibit different reactivities, allowing for regioselective modifications such as metal-catalyzed cross-coupling reactions. rsc.org This allows the C-3 bromine to serve as a handle for introducing further chemical diversity.
| Property | Impact of C-3 Bromine Substitution | Consequence for Molecular Interactions |
|---|---|---|
| Electron Density | Reduces electron density at C-3 (electron-withdrawing) | Alters the electrostatic potential of the molecule, affecting interactions with polar residues in a binding site. nih.gov |
| Steric Profile | Increases steric bulk around the C-2 and C-4 positions | Can dictate the orientation of the molecule within a binding pocket and influence conformational preferences. |
| Bonding Potential | Enables halogen bonding interactions | Provides an additional, specific non-covalent interaction to enhance binding affinity and selectivity. |
| Reactivity | Serves as a leaving group in cross-coupling reactions | Allows for further derivatization at the C-3 position to explore SAR. rsc.org |
Role of the Methoxy (B1213986) Group at C-8 in Modulating Molecular Interactions, Lipophilicity, and Regioselectivity
Electronic Influence and Regioselectivity : As an electron-donating group, the C-8 methoxy group increases the electron density of the benzene (B151609) portion of the quinoline ring. This activating effect makes the aromatic ring more susceptible to electrophilic substitution. Studies on the bromination of 8-substituted quinolines show that the substituent at C-8 directs the position of further bromination, highlighting its role in controlling regioselectivity. researchgate.netresearchgate.net For example, the bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo derivative as the sole product. researchgate.net
Lipophilicity and Bioavailability : The methoxy group increases the lipophilicity ("fat-solubility") of the molecule compared to a hydroxyl (-OH) analog. This property is critical for its ability to cross biological membranes, such as the cell membrane, which can affect its bioavailability and access to intracellular targets. The methoxy group can alter the molecule's ability to penetrate cell membranes and may affect its binding affinity to specific enzymes or receptors.
Molecular Interactions and Biological Activity : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like -NH or -OH groups) in a protein's binding site. Furthermore, the presence of the C-8 methoxy group has been shown to have a profound impact on biological activity. In a comparative study of quinolones, the C-8 methoxy derivative (moxifloxacin) significantly lowered the propensity for the development of bacterial resistance compared to its C-8 chlorine analog. nih.gov This suggests the methoxy group plays a role in interactions with key bacterial enzymes like DNA gyrase or topoisomerase IV. nih.gov
| Parameter | Influence of C-8 Methoxy Group | Reference |
|---|---|---|
| Electronic Effect | Electron-donating, activating the benzene ring for electrophilic substitution. | researchgate.net |
| Lipophilicity | Increases lipophilicity compared to an 8-hydroxyquinoline (B1678124). | |
| Regioselectivity | Directs electrophilic substitution, for example, to the C-5 position during bromination. | researchgate.net |
| Biological Activity | Can lower the propensity for resistance development in antibacterial quinolones. | nih.gov |
| Molecular Interactions | The oxygen atom can act as a hydrogen bond acceptor in receptor binding. | nih.gov |
Influence of the Amino Group at C-2 on Derivatization Potential and Molecular Recognition Events
The amino group (-NH₂) at the C-2 position is a cornerstone for both synthetic elaboration and biological recognition, making it a pivotal feature in the SAR of this quinoline class.
Derivatization Potential : The C-2 amino group is a versatile nucleophilic handle, making it an ideal point for chemical modification. It readily participates in a wide range of chemical reactions, including:
Amide formation : Reacting with carboxylic acids or their derivatives to form amides. This is a common strategy to append different functional groups and explore their impact on activity. mdpi.com
Condensation reactions : Reacting with aldehydes or ketones to form imines, which can then undergo further transformations like cyclization. researchgate.net
N-alkylation and N-arylation : Introducing alkyl or aryl groups to modify steric and electronic properties.
This synthetic accessibility allows for the creation of large libraries of analogs, which is essential for systematic SAR studies and the optimization of lead compounds. nih.gov
Molecular Recognition : In the context of biological interactions, the C-2 amino group is a prime hydrogen bond donor. It can form strong, directional hydrogen bonds with electron-rich atoms (like oxygen or nitrogen) on a biological target, such as an enzyme or receptor. This interaction is often critical for anchoring the molecule in the correct orientation for effective binding and subsequent biological effect. For example, in the design of kinase inhibitors, amino-substituted heterocycles frequently form key hydrogen bonds with the "hinge region" of the kinase active site.
Influence on Physicochemical Properties : The amino group increases the polarity of the molecule and can be protonated at physiological pH, acquiring a positive charge. This influences the molecule's solubility in aqueous media and its ability to form ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in a binding pocket. nih.gov
| Function | Role of the C-2 Amino Group | Significance |
|---|---|---|
| Synthetic Handle | Acts as a nucleophile for reactions like acylation and condensation. | Enables straightforward synthesis of diverse derivatives for SAR exploration. mdpi.comresearchgate.net |
| Hydrogen Bonding | Acts as a potent hydrogen bond donor. | Crucial for anchoring the molecule in a binding site and ensuring high-affinity interaction. nih.gov |
| Ionic Interactions | Can be protonated to form a cation (-NH₃⁺). | Allows for strong electrostatic interactions with negatively charged residues on a biological target. |
| Solubility | Increases polarity and potential for aqueous solubility. | Impacts the pharmacokinetic properties of the molecule. |
Positional Isomer Effects on Molecular Conformation, Electronic Distribution, and Reactivity Patterns
The specific placement of the bromine atom on the quinoline ring dramatically affects the molecule's properties and, consequently, its biological activity. Comparing the C-3 bromo isomer with other positional isomers (e.g., 5-bromo, 6-bromo, or 7-bromo) reveals the profound importance of substitution patterns.
Electronic Distribution : The location of the electron-withdrawing bromine atom alters the electronic landscape of the entire heterocyclic system.
5- and 7-Bromo Isomers : Bromination of 8-hydroxyquinoline can lead to a mixture of 5- and 7-bromo derivatives. researchgate.net These positions are on the benzene ring portion and are activated by the C-8 substituent. A bromine atom at these positions will have a strong influence on the electron density of the C-8 substituent itself.
6-Bromo Isomer : A bromine at the C-6 position is electronically distinct from the other positions. For example, in one study, a compound with bromine at C-6 showed better activity against M. litoralis than an analog with a methyl group at the same position. nih.gov The regioselectivity of further reactions, such as the Sonogashira coupling, can be dependent on the position of the bromine, with reactions occurring preferentially at the C-6 position over other brominated sites. rsc.org
Reactivity and Metabolic Stability : The position of the bromine can influence the molecule's susceptibility to metabolic enzymes, potentially altering its half-life and metabolic profile.
Research has shown that such positional isomerism markedly affects biological outcomes. In a study on NOSH-aspirin, positional isomers (ortho, meta, para) exhibited significantly different potencies in inhibiting cancer cell growth, demonstrating that the spatial arrangement of functional groups is critical for the resulting biological effect. nih.gov While not a quinoline study, it underscores the universal principle that positional isomerism is a key determinant of a drug's anti-neoplastic potential. nih.gov
| Bromo-Quinoline Isomer | Typical Synthetic Origin | Key Distinguishing Feature | Reference |
|---|---|---|---|
| 5-Bromo-8-methoxyquinoline | Direct bromination of 8-methoxyquinoline. | Bromine is on the carbocyclic ring, strongly influenced electronically by the C-8 methoxy group. | researchgate.net |
| 6-Bromo-quinoline | Synthesized from tetrahydroquinolines lacking a C-6 substituent. | Can be highly reactive and regioselective in cross-coupling reactions. | rsc.org |
| 7-Bromo-8-hydroxyquinoline | Product of direct bromination of 8-hydroxyquinoline. | Bromine is adjacent to the C-8 hydroxyl group, affecting its acidity and chelating properties. | researchgate.net |
| 5,7-Dibromo-8-hydroxyquinoline | Product of exhaustive bromination of 8-hydroxyquinoline. | Both positions flanking the hydroxyl group are blocked, significantly altering electronics and steric bulk. | researchgate.net |
Significance of Stereochemical Considerations in the Molecular Design and Interaction Profiles of Quinoline Derivatives
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular design, as biological systems are inherently chiral. nih.gov While 3-Bromo-8-methoxyquinolin-2-amine itself is not chiral, many of its more complex derivatives, particularly those synthesized via the C-2 amino group, can contain one or more chiral centers.
Enantiomers and Biological Activity : Biological targets like enzymes and receptors are made of chiral L-amino acids, creating a specific 3D binding environment. Consequently, two enantiomers (non-superimposable mirror images) of a chiral quinoline derivative can have vastly different biological activities. One enantiomer may fit perfectly into a binding site, leading to a potent effect, while its mirror image may bind weakly or not at all. In some cases, one enantiomer can have a therapeutic effect while the other is inactive or even toxic.
Stereoselectivity in Biosynthesis and Synthesis : The study of natural quinoline alkaloids from Choisya ternata highlights this principle. Many of these natural products are found as single enantiomers or in enantiomerically enriched forms, suggesting that the biosynthetic enzymes that produce them are highly stereoselective. rsc.orgpsu.edu For example, the alkaloid platydesmine (B1238980) was isolated with an excess of one enantiomer. psu.edu When designing synthetic routes to chiral quinoline derivatives, controlling the stereochemistry is often a major challenge and a primary goal.
Conformational Locking : The introduction of chiral centers and bulky groups can restrict the rotation around single bonds, locking the molecule into a more rigid conformation. This can be advantageous, as it reduces the entropic penalty of binding to a receptor and can present the key interacting groups in the optimal geometry. Molecular dynamics simulations are often used to study the conformational stability and flexibility of quinoline derivatives when bound to their target proteins, confirming the importance of a stable, well-defined 3D structure for effective inhibition. nih.gov
Strategic Design and Development Within Quinoline Scaffolds for Advanced Research
General Principles of Scaffold Optimization and Lead Compound Development in Heterocyclic Chemistry
In heterocyclic chemistry, the goal of scaffold optimization is to systematically modify a core molecular structure to enhance its desired properties, whether for therapeutic efficacy, material performance, or other research applications. rroij.com This process is central to lead compound development in drug discovery, where an initial "hit" compound with some activity is iteratively refined to improve its potency, selectivity, and pharmacokinetic profile. rroij.comnumberanalytics.com
The quinoline (B57606) framework is considered a "privileged scaffold" because its derivatives are known to interact with a wide range of biological targets. nih.govrsc.org The process of lead optimization involves several key strategies:
Structure-Activity Relationship (SAR) Studies: This involves synthesizing and testing a series of analogues to understand how specific structural changes affect biological activity. rroij.com For a molecule like 3-Bromo-8-methoxyquinolin-2-amine, SAR studies would involve modifying the bromo, amino, and methoxy (B1213986) groups to determine their influence on the compound's function. For instance, replacing the bromine at the C-3 position with other halogens or aryl groups could significantly alter its biological profile. researchgate.net
Physicochemical and Pharmacokinetic Tuning: Strategic modifications are made to improve properties like solubility, stability, and bioavailability. rroij.com The methoxy group at the C-8 position, for example, influences the molecule's lipophilicity and electronic properties, which can be fine-tuned by converting it to a hydroxyl group or other alkoxy groups. nih.gov
Scaffold Hopping: This strategy involves replacing the core heterocyclic system with another that maintains the essential pharmacophoric features but possesses improved properties, such as enhanced metabolic stability. nih.gov While retaining the quinoline core, significant diversity can be achieved by altering the substituents, effectively creating a library of related but distinct scaffolds. nih.gov
The development of a lead compound is an iterative cycle of design, synthesis, and testing, guided by these principles to produce a final candidate with optimal characteristics for its intended application. nih.gov
Below is a table outlining the potential sites for derivatization on the this compound scaffold, which is a primary consideration in lead development.
| Position | Functional Group | Potential Reactions for Optimization |
| C-2 | Amine (-NH2) | Acylation, Alkylation, Sulfonylation, Condensation |
| C-3 | Bromo (-Br) | Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling |
| C-8 | Methoxy (-OCH3) | O-Demethylation to hydroxyl, Etherification variations |
Advanced Derivatization Strategies for Enhanced Synthetic Utility and Targeted Molecular Construction
The synthetic utility of this compound lies in the distinct reactivity of its functional groups, which allows for precise and targeted molecular construction. Advanced derivatization strategies can be employed to build complex molecules with tailored properties.
Cross-Coupling Reactions at the C-3 Position: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. For example, Suzuki coupling can be used to introduce new carbon-carbon bonds, effectively building more complex molecular architectures.
Modification of the C-2 Amino Group: The 2-amino group is a key nucleophilic site. It can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. These reactions are crucial for creating hybrid molecules where the quinoline scaffold is linked to another pharmacophore via a stable linker. nih.gov Furthermore, the amino group can participate in condensation reactions to form imines or be used in the construction of larger heterocyclic systems fused to the quinoline ring.
Functionalization via the C-8 Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group (-OH). This transformation from an ether to a phenol (B47542) significantly alters the electronic and hydrogen-bonding properties of the molecule and opens up a new site for derivatization, such as esterification or etherification with different alkyl or aryl groups. mdpi.com
These derivatization strategies allow chemists to systematically explore the chemical space around the this compound core, leading to the creation of novel compounds for various research applications. nih.gov
Exploration of Quinoline Hybrids and Conjugates for Novel Research Paradigms
Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create hybrid compounds with improved efficacy, dual modes of action, or the ability to overcome resistance mechanisms. nih.govnih.gov The this compound scaffold is an excellent platform for developing such hybrids due to its multiple reactive sites.
Researchers have successfully created a wide array of quinoline hybrids by conjugating the quinoline nucleus with other biologically active moieties. nih.govmdpi.com These efforts have led to new research paradigms:
Dual-Action Agents: By combining a quinoline derivative with another active scaffold, it is possible to target multiple pathways simultaneously. For example, quinoline-chalcone hybrids have been synthesized, merging the properties of both parent molecules. nih.gov
Overcoming Drug Resistance: Hybridization can produce molecules that are effective against resistant strains of pathogens or cancer cells. mdpi.com For instance, combining the quinoline core with moieties like artemisinin (B1665778) or pyrimidine (B1678525) has shown promise in antimalarial research. mdpi.com
Targeted Delivery: A quinoline moiety can be conjugated to a targeting group that directs the molecule to a specific cell type or tissue, enhancing its efficacy while potentially reducing systemic side effects.
The table below showcases examples of pharmacophores that have been successfully hybridized with the quinoline scaffold.
| Hybrid Partner Scaffold | Linker Type | Potential Research Area |
| Artemisinin | Ester, Amide | Antimalarial |
| Chalcone | Amino | Antimalarial, Anticancer |
| Sulfonamide | Hydrazine, Hydrazide | Antimalarial, Anticancer |
| Pyrimidine | Piperazine | Antimalarial |
| Ferrocene | Ether | Antimalarial |
| Triazine | Various | Antiviral, Antimalarial |
Development of Novel Functionalization Modalities and Diverse Chemical Libraries
The creation of diverse chemical libraries is essential for high-throughput screening and the discovery of new lead compounds. mdpi.com Modern synthetic methodologies are continuously being developed to facilitate the rapid and efficient functionalization of heterocyclic scaffolds like quinoline. rsc.org
For a starting material such as this compound, these novel modalities can be applied to generate a vast number of unique derivatives:
C-H Activation: This cutting-edge technique allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. Applying C-H activation methods to the quinoline core could enable the introduction of new substituents at positions not easily accessible through classical methods, thus expanding the structural diversity of the resulting library.
Multicomponent Reactions (MCRs): MCRs, such as the Doebner synthesis, allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach is highly efficient for generating libraries of quinoline derivatives with varied substitution patterns.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields. frontiersin.orgnih.gov This technology is particularly valuable for the rapid synthesis of compound libraries needed for screening campaigns.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to safer and more scalable syntheses. This is advantageous for producing larger quantities of a lead compound or for systematically exploring reaction conditions to optimize a particular transformation.
By employing these modern synthetic tools on a versatile scaffold like this compound, chemists can efficiently construct large and diverse chemical libraries, accelerating the pace of discovery in various fields of chemical and biological research. mdpi.comdoaj.org
The following table summarizes modern synthetic methods applicable to the functionalization of quinoline scaffolds.
| Synthetic Methodology | Description | Advantage for Library Synthesis |
| C-H Activation/Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds. | Access to novel chemical space and unconventional substitution patterns. |
| Multicomponent Reactions | One-pot reactions combining three or more reactants. | High efficiency, atom economy, and rapid generation of molecular complexity. |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Accelerated reaction rates, improved yields, and high-throughput capability. |
| Photoredox Catalysis | Use of light to initiate redox reactions. | Mild reaction conditions and access to unique bond formations. |
Future Research Directions and Unexplored Avenues for 3 Bromo 8 Methoxyquinolin 2 Amine
Development of Novel and Green Synthetic Methodologies for its Preparation and Functionalization
The advancement of synthetic chemistry towards more environmentally benign processes is paramount. For a molecule like 3-Bromo-8-methoxyquinolin-2-amine, future research should prioritize the development of green synthetic routes that improve efficiency, reduce waste, and avoid harsh reagents, moving beyond classical methods like the Skraup or Doebner-von Miller reactions. frontiersin.org
Research should explore one-pot, tandem reactions that construct the quinoline (B57606) core and introduce the required functionalities in a single, streamlined process. acs.org Microwave-assisted organic synthesis (MAOS) represents a significant opportunity to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. frontiersin.org The development of catalytic systems using earth-abundant metals instead of precious metals like palladium, while still effective for crucial C-N and C-Br bond formations, is another critical avenue. numberanalytics.com Furthermore, exploring water or other green solvents could drastically improve the environmental footprint of its synthesis. frontiersin.org
The bromine atom at the C-3 position is a versatile handle for post-synthesis functionalization, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Green chemistry approaches to these reactions, such as using next-generation catalysts that are active at low loadings and in aqueous media, would be highly beneficial.
| Aspect | Traditional Methods (e.g., Classical Name Reactions) | Potential Green Methodologies |
|---|---|---|
| Catalysts | Often require stoichiometric strong acids (e.g., H₂SO₄). | Reusable solid acid catalysts, earth-abundant metal catalysts, or metal-free conditions. numberanalytics.com |
| Solvents | High-boiling, non-recyclable organic solvents. | Water, supercritical fluids (scCO₂), ionic liquids, or solvent-free conditions. frontiersin.org |
| Energy Input | Prolonged conventional heating, high energy consumption. | Microwave irradiation, ultrasound, or photocatalysis for rapid, energy-efficient reactions. frontiersin.orgacs.org |
| Process | Multi-step, requiring isolation of intermediates. | One-pot or tandem reactions to improve atom economy and reduce waste. acs.org |
| Reagents | Use of harsh and toxic reagents. | Use of benign alternatives and avoidance of sacrificial oxidants or reductants. acs.org |
Application of Advanced Computational Modeling for Predictive Research and Hypothesis Generation
Computational chemistry offers powerful tools to accelerate the discovery process, reduce experimental costs, and provide deep mechanistic insights. For this compound, in-silico methods can be employed to predict its properties and guide the design of new derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies can be developed to correlate the structural features of derivatives of this compound with their biological activities or material properties. nih.govresearchgate.net By creating a model based on a dataset of related quinolines, researchers could predict the efficacy of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis. nih.gov Such models often reveal that factors like molecular mass, electronegativity, and partial charges significantly influence activity. nih.gov
Molecular docking simulations can predict the binding modes and affinities of this compound and its derivatives within the active sites of specific biological targets, such as protein kinases or DNA. researchgate.netnih.gov This is particularly relevant as quinoline scaffolds are known inhibitors of various enzymes. researchgate.net Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectral properties of the molecule. For instance, DFT can help rationalize the regioselectivity of electrophilic or nucleophilic attacks, predict NMR and UV-Vis spectra, and elucidate reaction mechanisms for its functionalization. acs.org
| Computational Method | Objective | Potential Insights |
|---|---|---|
| QSAR Modeling | Predict biological activity of new derivatives. | Identify key structural features required for high activity and guide lead optimization. nih.govresearchgate.net |
| Molecular Docking | Identify potential protein targets and predict binding interactions. | Suggest therapeutic applications (e.g., as a kinase inhibitor) and provide a basis for rational drug design. nih.gov |
| DFT Calculations | Analyze electronic properties, reactivity, and reaction mechanisms. | Explain regioselectivity of functionalization reactions and predict spectroscopic properties. acs.org |
| Molecular Dynamics (MD) Simulations | Study the stability of ligand-protein complexes over time. | Assess the dynamic behavior and stability of the compound within a biological environment. researchgate.net |
Rational Design of Quinoline-Based Scaffolds for Specific Molecular Interactions and Recognition
The structure of this compound is a promising starting point for the rational design of highly specific molecular tools. The quinoline core can serve as a rigid scaffold, while its substituents offer distinct points for modification to tailor its function. acs.orgnih.gov Research has shown that quinoline-based scaffolds can be engineered with specific domains for polarization, tuning of photophysical properties, and structural diversity. acs.orgnih.gov
The 2-amino group can act as a hydrogen bond donor and a site for derivatization to attach other molecular fragments or reporter groups. The 8-methoxy group electronically influences the quinoline ring system and can also be a site for modification. Crucially, the 3-bromo substituent is an exceptionally valuable functional handle. It allows for the introduction of a wide array of chemical groups via palladium-catalyzed cross-coupling reactions, enabling the creation of a combinatorial library of derivatives from a single precursor. acs.orgnih.gov
Future work should focus on designing new scaffolds based on this compound for applications such as:
Fluorescent Probes: By attaching fluorogenic or solvatochromic moieties at the 3-position, novel sensors for specific ions, pH, or biomolecules could be developed. The inherent fluorescence of the quinoline core can be modulated by these substitutions. nih.gov
Targeted Therapeutics: The scaffold can be decorated with pharmacophores designed to interact with a specific biological target. The modular nature of the synthesis allows for a systematic exploration of the chemical space around the quinoline core to optimize binding affinity and selectivity. researchgate.net
| Position | Functional Group | Potential Modifications | Targeted Outcome |
|---|---|---|---|
| C2 | -NH₂ (Amino) | Acylation, alkylation, formation of amides or ureas. | Alter hydrogen bonding, attach linkers or pharmacophores. |
| C3 | -Br (Bromo) | Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling. | Introduce aryl, alkyl, or heteroaryl groups to tune electronic properties or steric profile for specific molecular recognition. acs.org |
| C8 | -OCH₃ (Methoxy) | Demethylation to -OH followed by etherification or esterification. | Modulate solubility, hydrogen-bonding capacity, and electronic effects on the scaffold. nih.gov |
Integration with Emerging Chemical Technologies (e.g., flow chemistry, photocatalysis, electrochemistry)
To overcome the limitations of traditional batch chemistry, future research on this compound should embrace emerging technologies that offer enhanced control, efficiency, and safety.
Flow Chemistry: Continuous flow reactors provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates. acs.orgresearchgate.net The synthesis and functionalization of this quinoline derivative could be translated to a flow process, enabling rapid optimization, easier scalability, and improved reproducibility. numberanalytics.comresearchgate.net This is particularly advantageous for exothermic or fast reactions, such as nitration or certain coupling reactions.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful green technology for organic synthesis, often proceeding under mild, oxidant-free conditions. acs.orgacs.org This technology could be applied to the synthesis of the quinoline core or its subsequent functionalization. For example, a photocatalytic Povarov reaction could be envisioned, or C-H functionalization at other positions on the ring could be achieved without the need for pre-installed leaving groups. acs.org Dual-catalyst systems that use light as the driving force can generate valuable products while producing only H₂ as a byproduct. acs.org
Electrochemistry: Electrochemical synthesis offers a sustainable alternative to conventional methods by replacing chemical oxidants or reductants with electricity. thieme-connect.com This approach features mild conditions, high functional group tolerance, and avoids stoichiometric chemical waste. thieme-connect.comrsc.org An electrochemical approach could be developed for intramolecular oxidative annulation to form the quinoline ring or for selective functionalization, such as C-H thiolation, on the pre-formed scaffold. thieme-connect.comrsc.org
Q & A
Q. Advanced Consideration
- Refinement using SHELXL (from the SHELX suite) allows precise modeling of anisotropic displacement parameters and hydrogen bonding networks .
- Validate halogen bonding interactions (Br···N/O) to confirm regiochemistry, as seen in analogous brominated heterocycles .
What analytical techniques are critical for characterizing purity and stability of this compound?
Q. Basic Research Focus
- NMR spectroscopy : ¹H/¹³C NMR (e.g., 400 MHz in CDCl₃ or DMSO-d₆) identifies substitution patterns. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on bromine’s position .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradients) coupled with ESI-MS detect impurities (e.g., dehalogenated byproducts) .
Q. Advanced Consideration
- Stability studies : Accelerated degradation under UV light or acidic/basic conditions (e.g., 0.1 M HCl/NaOH) monitored via LC-MS identifies labile functional groups (e.g., methoxy cleavage) .
- Dynamic NMR at variable temperatures resolves rotational barriers in amide or methoxy groups .
How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
The bromine at the 3-position enables transition-metal-catalyzed reactions:
- Suzuki-Miyaura coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aryl groups. Steric hindrance from the methoxy group may require elevated temperatures (80–100°C) .
- Buchwald-Hartwig amination : Replace bromine with amines using Pd₂(dba)₃/Xantphos catalysts. Solvent choice (toluene vs. dioxane) impacts yield due to methoxy group coordination .
Q. Key Data
- Kinetic studies : Compare reaction rates with non-methoxy analogues to quantify electronic effects (e.g., Hammett plots) .
What are the challenges in computational modeling of this compound for drug discovery?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level. Bromine’s polarizability requires relativistic pseudopotentials (e.g., LANL2DZ basis set) for accurate charge distribution .
- Docking studies : Methoxy and amine groups may form hydrogen bonds with biological targets (e.g., kinase enzymes). Validate using MD simulations (AMBER or GROMACS) to assess binding stability .
How can contradictions in spectral data for this compound derivatives be resolved?
Q. Methodological Approach
- Contradictory NMR shifts : Use DEPT-135 and HSQC to distinguish overlapping signals. For example, aromatic protons adjacent to bromine may deshield unexpectedly due to anisotropy .
- Mass spectrometry artifacts : Differentiate [M+H]⁺ peaks from adducts (e.g., Na⁺/K⁺) by comparing ESI and MALDI spectra .
Case Study
In a 2024 study, conflicting NOESY correlations for a bromoquinoline derivative were resolved by variable-temperature NMR , revealing conformational flexibility in the methoxy group .
What biological applications are emerging for this compound derivatives?
Q. Advanced Research Focus
- Antimicrobial agents : Derivatives inhibit Mycobacterium tuberculosis by targeting enoyl-ACP reductase, as shown in a 2009 Bioorganic & Medicinal Chemistry study .
- Kinase inhibitors : Structural analogs (e.g., 8-substituted quinolines) block ATP-binding pockets in cancer-related kinases (e.g., EGFR or BRAF) .
Synthetic Strategy
Modify the 2-amine group to introduce sulfonamide or urea moieties, enhancing solubility and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
